![molecular formula C20H17F3N2O2S2 B2708163 5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine CAS No. 339276-05-0](/img/structure/B2708163.png)
5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative with the molecular formula C20H17F3N2O2S2 and a molecular weight of 438.48 . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 438.48 . Other physical and chemical properties such as boiling point or solubility are not mentioned in the search results.Aplicaciones Científicas De Investigación
Antiviral and Antiretroviral Activity
Research on pyrimidine derivatives, such as the study by Hocková et al. (2003), demonstrates the potential of these compounds in antiviral and antiretroviral therapies. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, indicating their potential as antiretroviral agents (Hocková et al., 2003).
Antimicrobial and Anticancer Properties
Pyrimidine derivatives have been synthesized for various biological activities, including antimicrobial, anticancer, antidepressive, and anti-inflammatory effects. For instance, Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives with significant yields, suggesting the versatility of pyrimidine derivatives in medicinal chemistry (Bassyouni & Fathalla, 2013).
Liquid Crystal Properties
Pyrimidine derivatives have also been explored for their liquid crystal properties, which could have applications in display technology. Mikhaleva (2003) synthesized and examined liquid crystal properties of certain pyrimidinecarboxylates, indicating the potential use of pyrimidine derivatives in materials science (Mikhaleva, 2003).
Corrosion Inhibition
In the field of materials science, pyrimidine-2-thione derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the life of metal structures and reducing maintenance costs (Soltani et al., 2015).
Synthesis and Structural Insights
Studies on the synthesis and structural characterization of pyrimidine derivatives contribute to the understanding of their chemical properties and potential applications. For example, Alzoman et al. (2015) performed spectroscopic investigation and molecular docking studies on pyrimidine-5-carbonitrile derivatives, suggesting their potential as chemotherapeutic agents (Alzoman et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S2/c1-26-15-6-8-16(9-7-15)29-18-17(27-2)11-24-19(25-18)28-12-13-4-3-5-14(10-13)20(21,22)23/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSNEVZIGFLOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2708082.png)
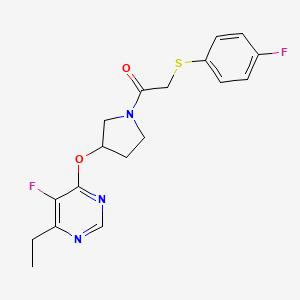
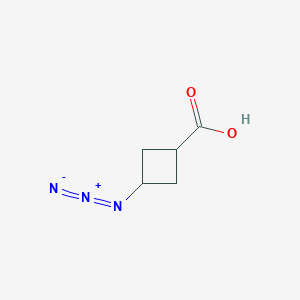
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2708085.png)

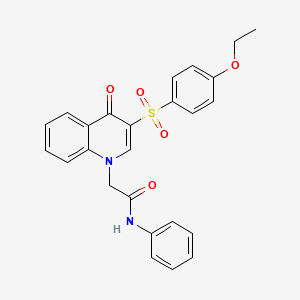
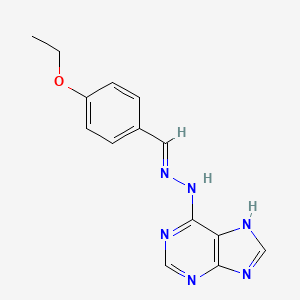
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)
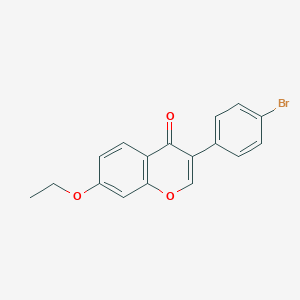
![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)

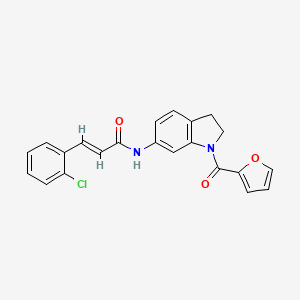
![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)
